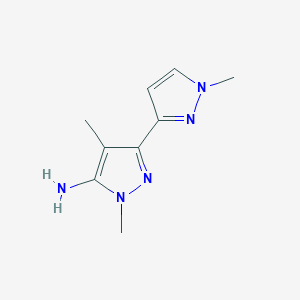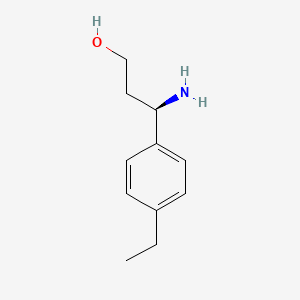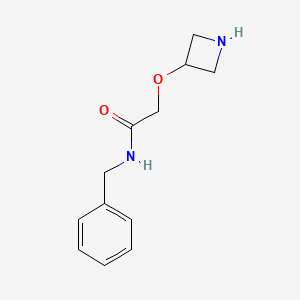
(R)-2-Amino-4-hydroxy-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-4-hydroxy-4-methylpentanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-hydroxy-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods: Industrial production of ®-2-Amino-4-hydroxy-4-methylpentanoic acid often employs large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound efficiently and cost-effectively. The use of continuous flow reactors and high-throughput screening techniques further enhances the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Amino-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of keto acids or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-4-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-4-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and cellular functions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
(S)-2-Amino-4-hydroxy-4-methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-hydroxybutanoic acid: A structurally similar compound with a shorter carbon chain.
2-Amino-4-hydroxy-4-phenylbutanoic acid: A compound with a phenyl group instead of a methyl group.
Uniqueness: ®-2-Amino-4-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it particularly valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
KEEQSWOXTDTQJV-SCSAIBSYSA-N |
SMILES isomérico |
CC(C)(C[C@H](C(=O)O)N)O |
SMILES canónico |
CC(C)(CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



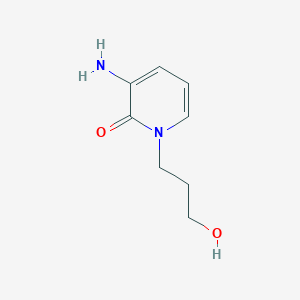
![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

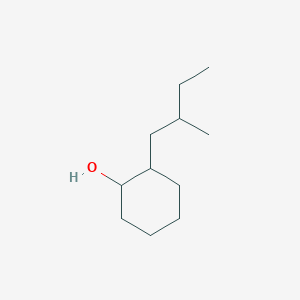

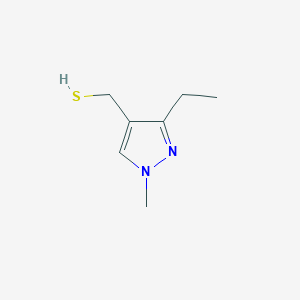
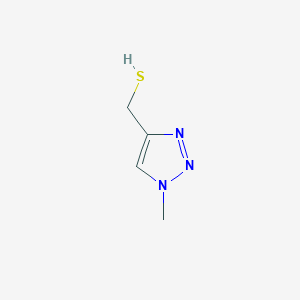
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

